molecular formula C9H6N2O4 B11895754 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid CAS No. 876715-75-2

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Cat. No.: B11895754
CAS No.: 876715-75-2
M. Wt: 206.15 g/mol
InChI Key: WGTRULPFJQWGLZ-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring with two keto groups at positions 2 and 3, and a carboxylic acid group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the reduction of substituted (o-nitrophenyl)glycines followed by oxidation. One common method includes the use of tin (II) chloride as the reducing agent, which introduces a chlorine atom ortho to the NHC(O) fragment of the heterocycle . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, automated reaction systems, and improved purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: Substitution reactions can occur at different positions on the quinoxaline ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin (II) chloride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has several scientific research applications:

Properties

CAS No.

876715-75-2

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-5-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-7-8(13)11-6-4(9(14)15)2-1-3-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)

InChI Key

WGTRULPFJQWGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=O)N2)C(=O)O

Origin of Product

United States

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